molecular formula C7H7BrFN B104819 5-Bromo-4-fluoro-2-methylaniline CAS No. 627871-16-3

5-Bromo-4-fluoro-2-methylaniline

Cat. No. B104819
Key on ui cas rn: 627871-16-3
M. Wt: 204.04 g/mol
InChI Key: DNCLVDGUXUSPTL-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

Pyridine (1.0 mL) and acetyl chloride (0.67 mL) were sequentially added to a methylene chloride (17 mL) solution of 5-bromo-4-fluoro-2-methylaniline (1.74 g), followed by stirring at room temperature for 1 hour. Water, 1 mol/L hydrochloric acid, and chloroform were added to the reaction mixture. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Hexane was added to the obtained residue, and the solid substance was collected by filtration to obtain 1.83 g of N-(5-bromo-4-fluoro-2-methylphenyl)acetamide as a white solid.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[C:7](Cl)(=[O:9])[CH3:8].[Br:11][C:12]1[C:13]([F:20])=[CH:14][C:15]([CH3:19])=[C:16]([CH:18]=1)[NH2:17].Cl>C(Cl)(Cl)Cl.O.C(Cl)Cl>[Br:11][C:12]1[C:13]([F:20])=[CH:14][C:15]([CH3:19])=[C:16]([NH:17][C:7](=[O:9])[CH3:8])[CH:18]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
1.74 g
Type
reactant
Smiles
BrC=1C(=CC(=C(N)C1)C)F
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added to the obtained residue
FILTRATION
Type
FILTRATION
Details
the solid substance was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C1)NC(C)=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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